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Compound of Interest

Compound Name: Methyl 6-bromopicolinate

Cat. No.: B1355233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 6-bromopicolinate is a versatile halogenated pyridine derivative that serves as a

crucial building block in the synthesis of complex organic molecules for life science research.

Its utility lies in the reactivity of the bromine substituent at the 6-position of the pyridine ring,

which readily participates in various cross-coupling reactions. This allows for the introduction of

diverse functionalities, making it a valuable starting material for the synthesis of biologically

active compounds, including kinase inhibitors and other therapeutic agents. These application

notes provide an overview of its utility and detailed protocols for its application in common

synthetic transformations.

Core Applications in Drug Discovery and Medicinal
Chemistry
Methyl 6-bromopicolinate is a key intermediate in the synthesis of a wide range of

compounds with therapeutic potential. Its primary applications include:

Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase

inhibitors. Methyl 6-bromopicolinate provides a convenient entry point for the synthesis of

2,6-disubstituted pyridine derivatives, which are often essential for potent and selective

kinase inhibition.
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Preparation of Biologically Active Heterocycles: The ability to functionalize the pyridine ring

through cross-coupling reactions allows for the construction of novel heterocyclic systems

with potential applications in various therapeutic areas.

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this reagent is also utilized in

the development of new pesticides and herbicides.

Key Synthetic Reactions
The bromine atom on the pyridine ring of methyl 6-bromopicolinate is amenable to several

powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples methyl 6-
bromopicolinate with boronic acids or esters to form biaryl or vinyl-substituted pyridines.

Sonogashira Coupling: This reaction, also palladium-catalyzed and typically requiring a

copper co-catalyst, is used to couple methyl 6-bromopicolinate with terminal alkynes,

leading to the formation of alkynylpyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the

formation of carbon-nitrogen bonds, allowing for the synthesis of 6-aminopicolinate

derivatives.

Experimental Protocols
The following sections provide detailed protocols for common and impactful applications of

methyl 6-bromopicolinate in the synthesis of life science research compounds.

Application 1: Synthesis of a Precursor to Kinase
Inhibitors via Suzuki-Miyaura Coupling
This protocol details the Suzuki-Miyaura coupling of methyl 6-bromopicolinate with a

substituted arylboronic acid, a common step in the synthesis of various kinase inhibitors.

Reaction Scheme:
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Figure 1: General scheme for the Suzuki-Miyaura coupling of methyl 6-bromopicolinate.

Materials:

Reagent/Material CAS Number Molecular Weight ( g/mol )

Methyl 6-bromopicolinate 26218-75-7 216.03

3,4-Dichlorophenylboronic acid 151169-75-4 190.82

Palladium(II) acetate

(Pd(OAc)₂)
3375-31-3 224.50

Triphenylphosphine (PPh₃) 603-35-0 262.29

Diisopropylethylamine (DIPEA) 7087-68-5 129.24

Toluene 108-88-3 92.14

N,N-Dimethylformamide (DMF) 68-12-2 73.09

Water 7732-18-5 18.02

Protocol:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add methyl 6-bromopicolinate (1.0 eq).

Reagent Addition: Add 3,4-dichlorophenylboronic acid (0.96 eq), palladium(II) acetate (0.025

eq), and triphenylphosphine (0.075 eq).
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Solvent and Base Addition: Add a solvent mixture of toluene, water, and DMF. Then, add

diisopropylethylamine (DIPEA) (1.6 eq).

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15

minutes to degas the reaction mixture.

Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24

hours.

Work-up:

Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired

methyl 6-(3,4-dichlorophenyl)picolinate.

Quantitative Data Summary:
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Reactant/Product Molar Ratio Typical Yield

Methyl 6-bromopicolinate 1.0 -

3,4-Dichlorophenylboronic acid 0.96 -

Palladium(II) acetate 0.025 -

Triphenylphosphine 0.075 -

Diisopropylethylamine 1.6 -

Methyl 6-(3,4-

dichlorophenyl)picolinate
- 70-85%

Application 2: Synthesis of an Alkynylpyridine
Intermediate via Sonogashira Coupling
This protocol outlines the Sonogashira coupling of methyl 6-bromopicolinate with a terminal

alkyne, a key transformation for introducing an alkyne moiety into the pyridine ring.

Reaction Scheme:
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Figure 2: General scheme for the Sonogashira coupling of methyl 6-bromopicolinate.

Materials:
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Reagent/Material CAS Number Molecular Weight ( g/mol )

Methyl 6-bromopicolinate 26218-75-7 216.03

Phenylacetylene 536-74-3 102.13

Tetrakis(triphenylphosphine)pa

lladium(0) (Pd(PPh₃)₄)
14221-01-3 1155.56

Copper(I) iodide (CuI) 7681-65-4 190.45

Triethylamine (Et₃N) 121-44-8 101.19

Tetrahydrofuran (THF) 109-99-9 72.11

Protocol:

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve

methyl 6-bromopicolinate (1.0 eq) in a mixture of THF and triethylamine.

Catalyst Addition: To the solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and

copper(I) iodide (0.1 eq).

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-

15 minutes.

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room

temperature.

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50

°C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12

hours).

Work-up:

Filter the reaction mixture through a pad of celite to remove the catalysts.

Wash the celite pad with ethyl acetate.

Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium

chloride solution and brine.

Dry the organic layer over anhydrous sodium sulfate.

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a

gradient of ethyl acetate in hexanes) to yield the pure methyl 6-(phenylethynyl)picolinate.

Quantitative Data Summary:

Reactant/Product Molar Ratio Typical Yield

Methyl 6-bromopicolinate 1.0 -

Phenylacetylene 1.2 -

Tetrakis(triphenylphosphine)pa

lladium(0)
0.05 -

Copper(I) iodide 0.1 -

Triethylamine - (Solvent) -

Methyl 6-

(phenylethynyl)picolinate
- 80-95%

Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase

inhibitor starting from methyl 6-bromopicolinate, showcasing the sequential application of key

chemical transformations.
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Figure 3: A representative workflow for synthesizing a kinase inhibitor.

Conclusion
Methyl 6-bromopicolinate is a highly valuable and versatile reagent in life science research,

particularly in the fields of medicinal chemistry and drug discovery. Its ability to undergo a

variety of cross-coupling reactions provides a robust platform for the synthesis of complex and

biologically active molecules. The protocols provided herein offer a starting point for
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researchers to utilize this important building block in their synthetic endeavors. It is

recommended that all reactions be performed by trained personnel in a well-ventilated fume

hood with appropriate personal protective equipment.

To cite this document: BenchChem. [Application Notes and Protocols for Methyl 6-
Bromopicolinate in Life Science Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355233#use-of-methyl-6-bromopicolinate-as-a-
biochemical-reagent-in-life-science-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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